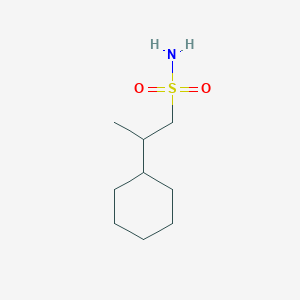2-Cyclohexylpropane-1-sulfonamide
CAS No.:
Cat. No.: VC17645976
Molecular Formula: C9H19NO2S
Molecular Weight: 205.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H19NO2S |
|---|---|
| Molecular Weight | 205.32 g/mol |
| IUPAC Name | 2-cyclohexylpropane-1-sulfonamide |
| Standard InChI | InChI=1S/C9H19NO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H2,10,11,12) |
| Standard InChI Key | GGNZEGFYNBRTHO-UHFFFAOYSA-N |
| Canonical SMILES | CC(CS(=O)(=O)N)C1CCCCC1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 2-cyclohexylpropane-1-sulfonamide is , featuring a sulfonamide group () attached to a propane chain substituted with a cyclohexyl moiety at the second carbon. This structure confers both hydrophobicity (from the cyclohexyl group) and polarity (from the sulfonamide), enabling interactions with diverse biological targets.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.32 g/mol |
| Functional Groups | Sulfonamide, Cyclohexyl |
| Polarity | Amphiphilic |
Synthesis and Modification Strategies
Classical Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines. For 2-cyclohexylpropane-1-sulfonamide, a plausible route involves:
-
Sulfonyl Chloride Preparation: Reacting 2-cyclohexylpropane-1-thiol with chlorine gas under oxidative conditions to form 2-cyclohexylpropane-1-sulfonyl chloride.
-
Ammonolysis: Treating the sulfonyl chloride with aqueous ammonia to yield the sulfonamide .
Advanced Methods
Recent advancements in sulfonamide synthesis, such as the use of sulfinylamine reagents (e.g., t-BuONSO), enable direct coupling of organometallic reagents with sulfonamide precursors. This one-step process, demonstrated for primary sulfonamides, could be adapted for 2-cyclohexylpropane-1-sulfonamide by employing a cyclohexylpropyl Grignard reagent .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Key Advantage | Citation |
|---|---|---|---|
| Classical Ammonolysis | 60–75 | Simplicity | |
| Sulfinylamine Route | 80–90 | Single-step, high efficiency |
Reactivity and Functional Applications
Electrophilic Reactivity
The sulfonamide group acts as an electrophile, participating in nucleophilic substitutions. For example, the nitrogen atom can undergo alkylation or acylation to produce secondary sulfonamides, which are prevalent in drug design .
Biological Interactions
Sulfonamides inhibit enzymes by mimicking substrate transition states. The cyclohexyl group in 2-cyclohexylpropane-1-sulfonamide may enhance binding to hydrophobic enzyme pockets, a mechanism observed in cyclic sulfonamide inhibitors of SARS-CoV-2 .
Biomedical Relevance and Research Findings
Enzyme Inhibition
Sulfonamides are established carbonic anhydrase inhibitors. Molecular docking studies suggest that the cyclohexyl group in 2-cyclohexylpropane-1-sulfonamide could stabilize interactions with isoform-specific residues, potentially improving selectivity .
Table 3: Bioactivity of Selected Sulfonamides
| Compound | Target | IC | Selectivity Index | Citation |
|---|---|---|---|---|
| Cyclic Sulfonamide 13c | SARS-CoV-2 | 0.88 μM | 30.7 | |
| N-(2-Aminocyclopropyl)propane-1-sulfonamide | Enzymes | N/A | N/A |
Future Directions
-
Synthetic Optimization: Explore t-BuONSO-mediated routes to improve yield and purity .
-
Biological Screening: Evaluate inhibitory activity against carbonic anhydrases, viral proteases, and bacterial dihydropteroate synthase.
-
Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability, leveraging insights from cyclic sulfonamide derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume